molecular formula C8H8Cl2O4S B1369872 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 98546-13-5

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B1369872
CAS No.: 98546-13-5
M. Wt: 271.12 g/mol
InChI Key: KTSIEOKJPDDBPC-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride ( 98546-13-5) is a multifunctional benzenesulfonyl chloride derivative valued in organic synthesis and medicinal chemistry for introducing the sulfonyl moiety into target molecules. With the molecular formula C 8 H 8 Cl 2 O 4 S and a molecular weight of 271.12 g/mol, this compound serves as a vital building block for the preparation of sulfonamides and sulfonate esters, which are crucial scaffolds in the development of pharmacologically active agents . Research indicates that novel compounds featuring sulfonyl groups exhibit significant anticancer activity, with strong binding affinities to molecular targets like EGFR tyrosine kinase and the estrogen receptor, highlighting the value of this reagent in early-stage drug discovery . This chemical is classified as moisture-sensitive and requires careful handling and storage under an inert atmosphere at 2-8°C to maintain its stability and purity . It is characterized as corrosive and poses serious safety risks. The Hazard Statement H314 confirms it causes severe skin burns and eye damage . Researchers must adhere to strict safety protocols, including wearing protective gloves, protective clothing, and eye protection . This product is provided "AS-IS" and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

IUPAC Name

4-chloro-2,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSIEOKJPDDBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593319
Record name 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98546-13-5
Record name 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, potentially leading to diverse therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H10ClO3SC_9H_{10}ClO_3S. The compound features a chlorine atom and two methoxy groups attached to a benzene ring, which enhances its electrophilic character. This structural configuration is critical for its biological interactions.

PropertyValue
Molecular Weight232.69 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound primarily stems from its ability to act as an electrophile. It can participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and nucleic acids. This reactivity may lead to enzyme inhibition or modification of biomolecules, impacting metabolic pathways.

Enzyme Inhibition

Research indicates that sulfonyl chlorides can inhibit specific enzymes by covalent modification. For instance, studies have shown that similar compounds can inhibit serine proteases through the formation of stable enzyme-inhibitor complexes. The exact molecular targets for this compound remain to be fully elucidated but may include enzymes involved in inflammatory and metabolic processes.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial properties of sulfonyl chlorides. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains.

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that similar sulfonamides can reduce pro-inflammatory cytokine production in cell cultures.

Case Study: Cytokine Inhibition
In a recent study, this compound was tested in human macrophage cell lines stimulated with lipopolysaccharide (LPS). The compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 50%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

CompoundAntibacterial Activity (MIC µg/mL)Anti-inflammatory Activity (%)
This compound32 (S. aureus), 64 (E. coli)50
N-(2-chloro-3-pyridinyl)-benzenesulfonamide16 (S. aureus), 32 (E. coli)40
Sulfanilamide64 (S. aureus), >128 (E. coli)30

Scientific Research Applications

Enzyme Inhibition

Research indicates that sulfonyl chlorides can inhibit specific enzymes through covalent modification. For example, studies have shown that similar compounds can inhibit serine proteases by forming stable enzyme-inhibitor complexes.

Case Study: Serine Protease Inhibition
A study demonstrated that 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride inhibited serine proteases involved in inflammatory processes. The compound's ability to modify the active site of these enzymes was confirmed through kinetic assays.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro studies have shown that it exhibits moderate antibacterial activity.

Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Research has indicated that similar sulfonamides can reduce pro-inflammatory cytokine production in cell cultures.

Case Study: Cytokine Inhibition
In a recent study involving human macrophage cell lines stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50%, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare its activities with those of related compounds.

CompoundAntibacterial Activity (MIC µg/mL)Anti-inflammatory Activity (%)
This compound32 (S. aureus), 64 (E. coli)50
N-(2-chloro-3-pyridinyl)-benzenesulfonamide16 (S. aureus), 32 (E. coli)40
Sulfanilamide64 (S. aureus), >128 (E. coli)30

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonyl Chlorides

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by their substituents. Below is a detailed comparison of 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride with four analogous compounds:

Substituent Effects on Reactivity and Stability

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Notes
This compound Cl (position 4), OMe (positions 2, 5) 279.73 High reactivity in nucleophilic substitution due to electron-withdrawing Cl and activating OMe groups. Stabilized by resonance from OMe .
4-Chloro-2,5-dimethylbenzenesulfonyl chloride Cl (position 4), Me (positions 2, 5) 243.72 Lower reactivity than dimethoxy analog due to weaker electron-donating Me groups. Enhanced steric hindrance reduces accessibility .
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride Dimethyloxazole (position 4) 270.72 Heterocyclic oxazole substituent introduces strong electron-withdrawing effects, increasing electrophilicity. Used in medicinal chemistry for targeted inhibition .
4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl chloride Cyclohexylmethoxy (position 4), Me (positions 3, 5) 316.84 Bulky cyclohexylmethoxy group causes significant steric hindrance, reducing reaction rates. Me groups provide moderate stabilization .

Critical Analysis of Substituent-Driven Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (OMe) enhance resonance stabilization of the sulfonyl chloride intermediate, whereas methyl (Me) groups offer weaker inductive effects. This distinction impacts reaction yields in nucleophilic substitutions .
  • Steric Effects : Bulky substituents like cyclohexylmethoxy hinder reagent access to the sulfonyl chloride, necessitating elevated temperatures or catalysts for reactions .
  • Biological Activity : Heterocyclic substituents (e.g., oxazole) improve target selectivity in drug design by mimicking natural heteroaromatic motifs .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride relevant to experimental design?

  • Molecular Weight : 239.12 g/mol (from custom synthesis data) .
  • Melting Point : 48–50°C (critical for storage and reaction temperature optimization) .
  • Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it reactive toward nucleophiles like amines or alcohols, which is essential for designing substitution reactions .
  • Safety Data : Classified under UN 3261 (corrosive liquid); handle with PPE due to R34 (causes burns) and S26/45 precautions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology : Typically synthesized via sulfonation of 4-chloro-2,5-dimethoxybenzene using chlorosulfonic acid, followed by isolation via recrystallization. Key steps include:

Sulfonation at low temperatures (0–5°C) to control exothermicity.

Quenching with ice-water to precipitate the sulfonyl chloride.

  • Validation : Purity is confirmed by melting point analysis and NMR (comparison to databases in and ) .

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR : The methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR) and aromatic protons (δ ~6.5–7.5 ppm) provide structural confirmation. Sulfonyl chloride peaks in ¹³C NMR appear at ~125–135 ppm .
  • IR Spectroscopy : Strong S=O stretching vibrations at ~1370 cm⁻¹ and 1170 cm⁻¹ .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

  • Moisture Sensitivity : Hydrolysis to sulfonic acid occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with desiccants.
  • Thermal Stability : Decomposes above 100°C; DSC/TGA analysis recommended for long-term storage studies .

Q. What strategies mitigate side reactions during nucleophilic substitutions with this compound?

  • Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.
  • Temperature Control : Reactions at 0–25°C reduce competing elimination pathways.
  • Stoichiometry : Excess nucleophile (1.2–1.5 eq.) ensures complete conversion, monitored by TLC or HPLC .

Q. How can crystallographic data resolve ambiguities in its structural conformation?

  • SHELX Refinement : Single-crystal X-ray diffraction (employing SHELXL) confirms bond angles, dihedral angles, and packing motifs. For example, the sulfonyl group’s geometry (S-O bond lengths ~1.43 Å) and chlorine’s positional disorder can be resolved .

Q. How to address contradictions in reported melting points or spectral data across literature sources?

  • Comparative Analysis : Cross-validate using high-purity samples (≥95%) and standardized techniques (e.g., DSC for melting points).
  • Batch Variability : Impurities from synthesis (e.g., residual chlorosulfonic acid) may affect results; elemental analysis (C, H, S, Cl) is critical .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents.
  • Waste Disposal : Hydrolyze with excess NaOH before disposal to convert sulfonyl chloride to non-reactive sulfonate .

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